Methyl2-(2-((3-bromophenoxy)methyl)morpholino)acetate
CAS No.:
Cat. No.: VC15822434
Molecular Formula: C14H18BrNO4
Molecular Weight: 344.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H18BrNO4 |
|---|---|
| Molecular Weight | 344.20 g/mol |
| IUPAC Name | methyl 2-[2-[(3-bromophenoxy)methyl]morpholin-4-yl]acetate |
| Standard InChI | InChI=1S/C14H18BrNO4/c1-18-14(17)9-16-5-6-19-13(8-16)10-20-12-4-2-3-11(15)7-12/h2-4,7,13H,5-6,8-10H2,1H3 |
| Standard InChI Key | UESZMPMQVHEAQR-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)CN1CCOC(C1)COC2=CC(=CC=C2)Br |
Introduction
Methyl 2-(2-((3-bromophenoxy)methyl)morpholino)acetate is a synthetic organic compound that combines a morpholino group, a bromophenoxy moiety, and an acetate functional group. This unique structure contributes to its potential applications in medicinal chemistry, particularly due to its biological activity and versatility in organic synthesis. The compound has a molecular formula and a molecular weight of 344.20 g/mol, with a CAS number of 656830-26-1.
Synthesis and Production
The synthesis of Methyl 2-(2-((3-bromophenoxy)methyl)morpholino)acetate typically involves a multi-step process. This process may include reactions that require specific conditions, such as temperature control, pH adjustments, and the presence of catalysts or solvents to optimize yield and selectivity. Industrial production might utilize continuous flow reactors for efficiency, followed by purification techniques like recrystallization or chromatography.
Biological Activity and Applications
Methyl 2-(2-((3-bromophenoxy)methyl)morpholino)acetate is recognized for its potential in medicinal chemistry, particularly due to its interactions with biological targets. While specific mechanisms of action are still under investigation, the compound's unique structure suggests it could inhibit the activity of specific enzymes and receptors, contributing to its therapeutic potential. Its applications span both synthetic and medicinal chemistry, offering insights into new therapeutic avenues while facilitating advanced organic synthesis techniques.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 2-(2-((2-bromophenoxy)methyl)morpholino)acetate | Same molecular weight (344.20 g/mol) | Features a 2-bromophenoxy group instead of 3-bromophenoxy |
| Methyl 2-(2-((4-bromophenoxy)methyl)morpholino)acetate | Molecular weight of approximately 329.19 g/mol | Features a 4-bromophenoxy group |
| Morpholin-4-ylmethyl acetate | Lacks bromophenoxy group | Contains morpholine but lacks bromophenoxy group |
Research Findings and Future Directions
Research on Methyl 2-(2-((3-bromophenoxy)methyl)morpholino)acetate highlights its potential as a versatile tool in both synthetic and medicinal chemistry. Further studies are needed to elucidate specific molecular targets and mechanisms of action, which could enhance its therapeutic potential. The compound's interactions with biological systems suggest potential applications in drug development, particularly in areas where its unique structure can be leveraged to inhibit specific biological pathways.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume